3beta-Cyclopentyl-5alpha-androstan-17beta-ol

Overview

Description

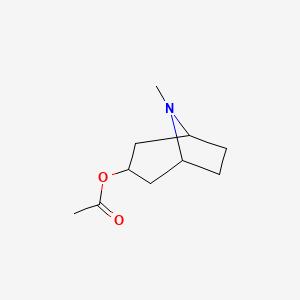

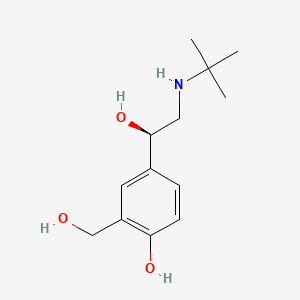

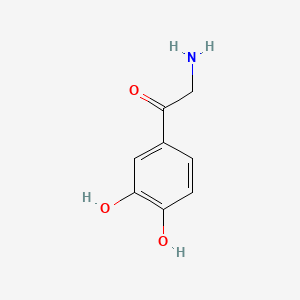

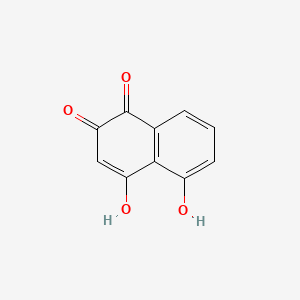

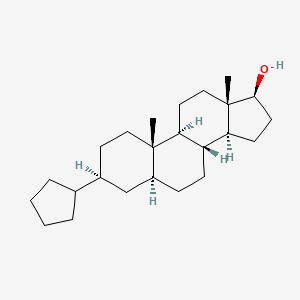

3beta-Cyclopentyl-5alpha-androstan-17beta-ol is a chemical compound . It is an androstanoid , which is a subclass of chemical compounds . The molecular formula of this compound is C24H40O . The compound has a mass of 344.307916±0 dalton .

Molecular Structure Analysis

The molecular structure of 3beta-Cyclopentyl-5alpha-androstan-17beta-ol can be represented by the canonical SMILES string: CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)C5CCCC5 . The InChI representation of the molecule is: InChI=1S/C24H40O/c1-23-13-11-17(16-5-3-4-6-16)15-18(23)7-8-19-20-9-10-22(25)24(20,2)14-12-21(19)23/h16-22,25H,3-15H2,1-2H3/t17-,18-,19-,20-,21-,22-,23-,24-/m0/s1 .Physical And Chemical Properties Analysis

The compound has a net charge of 0 . Its average mass is 344.57380 and its monoisotopic mass is 344.30792 . The compound’s molecular formula is C24H40O .Scientific Research Applications

Prostate Imaging and Cancer Research

A series of substituted 5alpha-androstan-17beta-ols, including derivatives of 3beta-Cyclopentyl-5alpha-androstan-17beta-ol, were synthesized to explore their potential as prostate imaging agents. These compounds were evaluated for their ability to compete with androgen receptors in rat prostate, which could be significant in developing diagnostics for prostate health (Castonguay et al., 1978).

Neurological Applications

Research has identified that some androstan-3alpha-ol analogs, related to 3beta-Cyclopentyl-5alpha-androstan-17beta-ol, act as modulators of GABA(A) receptors. These compounds have demonstrated significant anticonvulsant and anxiolytic-like activities in animal models, highlighting a potential therapeutic application in treating neurological disorders (Runyon et al., 2009).

Estrogen Receptor Modulation

5alpha-Androstane-3beta, 17beta-diol (3betaAdiol), a metabolite of 5alpha-dihydrotestosterone and structurally similar to 3beta-Cyclopentyl-5alpha-androstan-17beta-ol, has been shown to bind to estrogen receptor-beta. This interaction suggests a potential role in modulating estrogen receptor-mediated pathways in various tissues, including the brain and prostate (Pak et al., 2005).

Antineoplastic Properties

Studies have explored the antineoplastic effects of various androstan-17beta-ols, including compounds structurally related to 3beta-Cyclopentyl-5alpha-androstan-17beta-ol. These compounds have shown promising cytotoxic effects against various cancer cell lines, pointing towards potential therapeutic applications in cancer treatment (Camoutsis et al., 1999).

Prostate Cancer Cell Migration

Research into the effects of 5alpha-androstane-3beta,17beta-diol on prostate cancer cell migration has revealed that it can inhibit cell migration through the activation of the estrogen receptor beta subtype. This finding is significant for prostate cancer treatments, as it opens the possibility of targeting estrogen receptors to control cancer cell migration and potentially metastasis (Guerini et al., 2005).

properties

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17S)-3-cyclopentyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O/c1-23-13-11-17(16-5-3-4-6-16)15-18(23)7-8-19-20-9-10-22(25)24(20,2)14-12-21(19)23/h16-22,25H,3-15H2,1-2H3/t17-,18-,19-,20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCMLWGBXWRMNN-OPKHLUCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)C5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3beta-Cyclopentyl-5alpha-androstan-17beta-ol | |

CAS RN |

6944-47-4 | |

| Record name | NSC58790 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.